molecular formula C17H21N5 B6456820 N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine CAS No. 2549042-61-5

N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine

Cat. No.: B6456820
CAS No.: 2549042-61-5
M. Wt: 295.4 g/mol
InChI Key: LHOQZZCYNZBELJ-UHFFFAOYSA-N
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Description

“N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine” is a complex organic compound. It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . This compound is related to trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .

Scientific Research Applications

N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in the study of drug metabolism and in the synthesis of various drugs. This compound has also been used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of drug-receptor interactions. Additionally, this compound has been used in the study of the structure-activity relationships of drugs.

Mechanism of Action

N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine has a number of effects on the body. It is known to interact with several receptor systems in the body, including the muscarinic and nicotinic acetylcholine receptors, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. This compound is also known to modulate the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in drug metabolism, including cytochrome P450 enzymes. Additionally, this compound has been shown to modulate the activity of several receptor systems in the body, including the muscarinic and nicotinic acetylcholine receptors, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. This compound has also been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. Additionally, this compound is cost-effective, making it suitable for large-scale production. However, this compound also has some limitations. It is not as potent as some other compounds, making it less suitable for use in high-throughput experiments. Additionally, this compound is not as widely studied as some other compounds, making it more difficult to interpret the results of experiments using this compound.

Future Directions

There are several potential future directions for research on N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of this compound in order to better understand its effects on the body. Additionally, further research could be conducted to determine the optimal concentrations of this compound for use in laboratory experiments. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Finally, further research could be conducted to explore the potential side effects of this compound.

Synthesis Methods

N-cyclopropyl-5-[3-(piperazin-1-yl)phenyl]pyrimidin-2-amine can be synthesized through a two-step process. In the first step, piperazine is reacted with cyclopropyl bromide in the presence of a base to form a cyclopropyl piperazine. In the second step, the cyclopropyl piperazine is reacted with a phenyl pyrimidine to form this compound. This synthesis method is simple and cost-effective, making it suitable for large-scale production.

Properties

IUPAC Name

N-cyclopropyl-5-(3-piperazin-1-ylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5/c1-2-13(10-16(3-1)22-8-6-18-7-9-22)14-11-19-17(20-12-14)21-15-4-5-15/h1-3,10-12,15,18H,4-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOQZZCYNZBELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=CC(=CC=C3)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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